![molecular formula C16H13ClN4O2 B2435926 6-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)nicotinamide CAS No. 946382-65-6](/img/structure/B2435926.png)
6-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)nicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments. In
Scientific Research Applications
- Researchers have investigated the compound’s potential as an antimicrobial agent. Specifically, derivatives of this compound, such as 1a and 1b , have demonstrated good antimicrobial activity . Further studies explore its effectiveness against specific pathogens and mechanisms of action.
- The compound has been employed in catalytic reactions. For instance, it plays a role in the protodeboronation of pinacol boronic esters, which is useful in synthetic chemistry . Understanding its catalytic behavior and reactivity is crucial for designing efficient synthetic routes.
- The compound contains an indole moiety, which is a prevalent structural motif in various bioactive molecules. Indole derivatives exhibit diverse biological and clinical applications . Researchers have explored its potential as a starting point for synthesizing other indole-based compounds.
- The compound has been utilized in the formal total synthesis of natural products. For example, it played a role in the synthesis of δ-®-coniceine and indolizidine 209B . These applications highlight its versatility in constructing complex molecules.
Antimicrobial Activity
Catalysis and Protodeboronation
Indole Derivatives
Total Synthesis and Natural Product Derivatives
properties
IUPAC Name |
6-chloro-N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2/c1-9-3-6-13-19-10(2)14(16(23)21(13)8-9)20-15(22)11-4-5-12(17)18-7-11/h3-8H,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXMIXSBDSOLPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CN=C(C=C3)Cl)C)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.